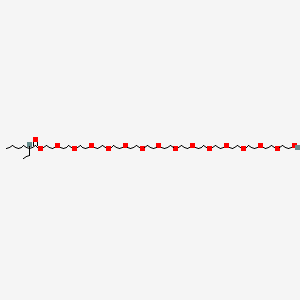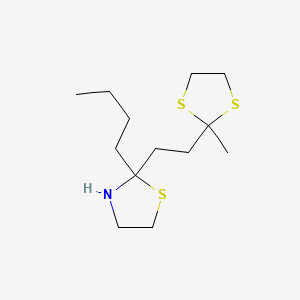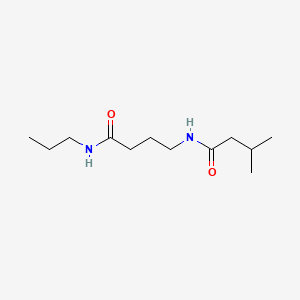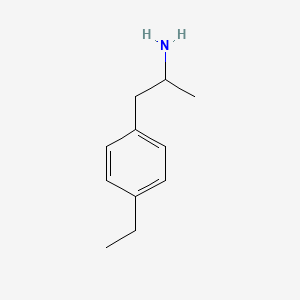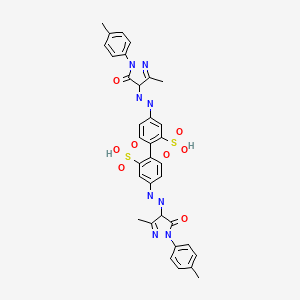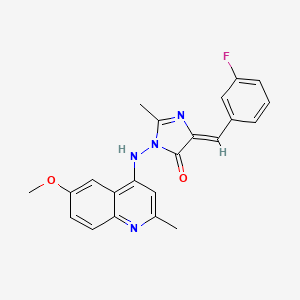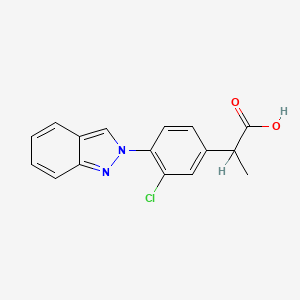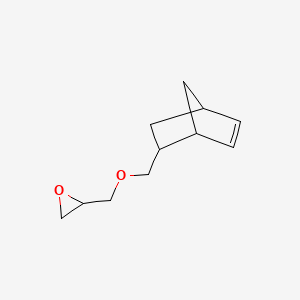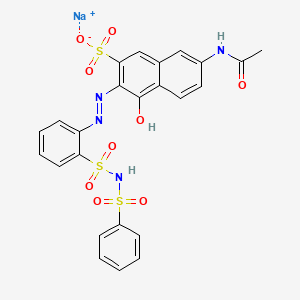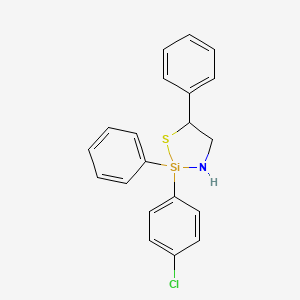
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane is a complex organic compound that features a unique structure incorporating silicon, sulfur, nitrogen, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane typically involves multiple steps. One common method includes the reaction of p-chlorophenyl magnesium bromide with diphenylsilane, followed by the introduction of sulfur and nitrogen atoms through a series of substitution reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce silanes or amines.
Aplicaciones Científicas De Investigación
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the presence of the silicon atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their biological activities.
Silacyclopentanes: Compounds with a silicon-containing five-membered ring.
Diphenyl Compounds: Molecules with two phenyl groups, often used in organic synthesis.
Uniqueness
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane stands out due to its combination of silicon, sulfur, nitrogen, and chlorine atoms in a single molecule. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
102367-62-4 |
|---|---|
Fórmula molecular |
C20H18ClNSSi |
Peso molecular |
368.0 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C20H18ClNSSi/c21-17-11-13-19(14-12-17)24(18-9-5-2-6-10-18)22-15-20(23-24)16-7-3-1-4-8-16/h1-14,20,22H,15H2 |
Clave InChI |
PMMGQZVZNXFYQF-UHFFFAOYSA-N |
SMILES canónico |
C1C(S[Si](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


